(6-Hydroxy-4-iodopyridin-2-YL)acetic acid
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Overview
Description
(6-Hydroxy-4-iodopyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the 6th position, an iodine atom at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-4-iodopyridin-2-YL)acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of the acetic acid moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents. The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or other carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors. The choice of solvents, temperature, and pressure conditions can also be optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-4-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(6-Hydroxy-4-iodopyridin-2-YL)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of (6-Hydroxy-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes and pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: Known for its multifunctional aldose reductase inhibitory activity.
Pyridine derivatives: Various substituted pyridines with different functional groups and biological activities.
Uniqueness
(6-Hydroxy-4-iodopyridin-2-YL)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
1393541-74-6 |
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Molecular Formula |
C7H6INO3 |
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-(4-iodo-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6INO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI Key |
SIDVINOWBPRHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CC(=O)O)I |
Origin of Product |
United States |
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